BCIP (dipotassium)
Description
BCIP (dipotassium) is a synthetic chromogenic substrate used extensively in various biochemical assays to detect the activity of phosphatases, most notably alkaline phosphatase (AP). Its utility lies in its ability to be hydrolyzed by these enzymes, initiating a reaction cascade that results in the formation of a distinctly colored, insoluble precipitate. This localized color change allows for the visualization of enzyme activity in a variety of applications, including Western blotting, immunohistochemistry (IHC), and in situ hybridization.
The use of chromogenic substrates in enzyme assays has a history rooted in the need for simple and direct methods of detecting enzyme activity. Chromogenic peptide substrates were first introduced into research laboratories in the early 1970s. nih.gov These early applications were primarily focused on developing assays for enzymes, proenzymes, and inhibitors within the coagulation system. nih.gov The success of these substrates in coagulation studies paved the way for their broader application in clinical laboratories for the diagnosis and treatment of coagulation disorders. nih.gov
The principle behind chromogenic substrates is straightforward: a colorless soluble molecule is composed of a specific enzyme substrate linked to a chromophore. dcfinechemicals.com When the target enzyme cleaves the substrate, the chromophore is released, resulting in a visible color change. dcfinechemicals.com This colorimetric signal can be observed qualitatively or quantified spectrophotometrically, providing a measure of enzyme activity. dcfinechemicals.com The convenience and cost-effectiveness of these substrates led to their widespread adoption and the development of substrates for a wide range of enzymes beyond the coagulation system. nih.govdcfinechemicals.com
Indolyl phosphates, such as BCIP, represent a specific class of chromogenic substrates designed for the detection of phosphatases. The fundamental structure of these compounds consists of an indole (B1671886) ring linked to a phosphate (B84403) group. The presence of the phosphate group makes the molecule a target for phosphatase enzymes.
The mechanism of detection using indolyl phosphates is based on the enzymatic hydrolysis of the phosphate group. researchgate.netnacalai.com This initial reaction, catalyzed by a phosphatase, releases an indoxyl intermediate. This intermediate is highly reactive and undergoes rapid oxidation and dimerization to form an insoluble indigo (B80030) dye. researchgate.netnacalai.com In the case of BCIP, this results in a blue to purple precipitate at the site of enzymatic activity. kementec.com
The formation of an insoluble, colored product is a key advantage of indolyl phosphates in many detection systems. This property allows for the precise localization of enzyme activity on solid supports such as membranes in Western blotting or tissue sections in immunohistochemistry. The intensity of the color produced is proportional to the amount of enzyme activity, allowing for semi-quantitative analysis. The stability of the resulting precipitate also facilitates the documentation and archiving of experimental results. kementec.com To enhance the sensitivity of detection, indolyl phosphates like BCIP are often used in combination with an oxidant and colorimetric enhancer, such as Nitro Blue Tetrazolium (NBT). yacooscience.comthermofisher.com The indoxyl intermediate produced from BCIP hydrolysis reduces NBT to an insoluble formazan (B1609692), which is also colored and co-precipitates with the indigo dye, resulting in a more intense signal. researchgate.netthermofisher.com
Detailed research has been conducted to understand and optimize the use of indolyl phosphates in various assays. For instance, studies have explored the synthesis of different indolyl phosphates for the histochemical demonstration of both alkaline and acid phosphatases. acs.orgnih.gov The choice of substituents on the indole ring can influence the color and properties of the final precipitate.
The following table summarizes some of the key properties of BCIP (dipotassium salt):
| Property | Value |
| Chemical Name | 5-Bromo-4-chloro-3-indolyl phosphate, dipotassium (B57713) salt |
| Synonyms | BCIP dipotassium, X-Phos 2K |
| CAS Number | 185335-30-2, 102185-49-9 |
| Molecular Formula | C₈H₄BrClK₂NO₄P |
| Molecular Weight | 402.65 g/mol |
| Appearance | White to off-white powder |
| Application | Chromogenic substrate for phosphatases |
| Detection Method | Colorimetric |
| Product Color | Blue/Purple precipitate |
The development and refinement of indolyl phosphate-based detection systems have provided researchers with robust and versatile tools for studying the localization and activity of phosphatases in a wide array of biological contexts.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H4BrClK2NO4P |
|---|---|
Molecular Weight |
402.65 g/mol |
IUPAC Name |
dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
BYVJPKSAOAYTGG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |
Origin of Product |
United States |
Enzymatic Reaction Mechanisms and Biochemistry of Bcip Dipotassium
Dephosphorylation by Alkaline Phosphatase
The primary and pivotal event in the BCIP detection system is the enzymatic dephosphorylation of the BCIP molecule by alkaline phosphatase. biocompare.com Alkaline phosphatase is a hydrolase enzyme that catalyzes the cleavage of phosphate (B84403) groups from a wide array of substrate molecules. wikipedia.org In this specific biochemical reaction, alkaline phosphatase targets and hydrolyzes the phosphate ester bond within the BCIP (dipotassium) molecule.
This enzymatic action results in the liberation of an inorganic phosphate group and the formation of a highly reactive and unstable intermediate product, 5-bromo-4-chloro-3-indoxyl. The rate of this dephosphorylation reaction is directly proportional to the concentration of active alkaline phosphatase in the sample, forming the fundamental principle for its use in sensitive detection methodologies such as Western blotting, immunohistochemistry, and in situ hybridization.
Chromogenic Product Formation
The generation of the 5-bromo-4-chloro-3-indoxyl intermediate sets in motion a series of chemical reactions that are responsible for the production of the visible colored precipitate. This chromogenic process is central to the utility of BCIP as a detection substrate and can be significantly enhanced by the inclusion of other reagents.
The 5-bromo-4-chloro-3-indoxyl intermediate produced from the dephosphorylation of BCIP is inherently unstable and undergoes spontaneous oxidation and dimerization. In the presence of an oxidizing agent, such as molecular oxygen from the atmosphere, two molecules of the indoxyl intermediate covalently bond to form a dimeric structure known as 5,5'-dibromo-4,4'-dichloro-indigo. yacooscience.com This resulting indigo (B80030) dye is an intensely colored, blue-purple compound that is insoluble in aqueous solutions and precipitates out at the site of the enzymatic reaction.
To significantly amplify the visual signal and increase the sensitivity of detection, BCIP is often used in conjunction with Nitro Blue Tetrazolium (NBT). biocompare.comresearchgate.netrsc.orgsigmaaldrich.comsigmaaldrich.comum.edu.mynih.gov NBT is a water-soluble, pale yellow tetrazolium salt that functions as an electron acceptor. The dimerization process of the 5-bromo-4-chloro-3-indoxyl intermediate generates reducing equivalents (hydrogen atoms). These reducing agents are readily transferred to NBT. semanticscholar.org
This reduction of NBT results in the formation of a diformazan precipitate, which is an intensely colored, dark blue to purple, and highly insoluble product. yacooscience.comsigmaaldrich.comsemanticscholar.org The simultaneous precipitation of the indigo dye from BCIP and the diformazan from NBT creates a dense, intensely colored deposit at the location of alkaline phosphatase activity, providing a much stronger and more easily detectable signal than when BCIP is used alone. nih.govsemanticscholar.org
The reduction of Nitro Blue Tetrazolium (NBT) to its colored formazan (B1609692) product is a multi-step process. NBT is a ditetrazolium salt, possessing two tetrazolium rings. The reduction by the hydrogen atoms generated during the indoxyl dimerization can proceed sequentially. The initial reduction of one tetrazolium ring leads to the formation of a reddish, water-insoluble monoformazan intermediate. A subsequent reduction of the second tetrazolium ring results in the formation of the dark blue, water-insoluble diformazan. researchgate.net The final chromogenic product is a mixture of these formazan species, contributing to the intense blue-purple color of the final precipitate. The precise ratio of mono- to diformazan can be influenced by the reaction kinetics and local concentration of reducing equivalents.
Enzyme Kinetics Studies with BCIP (Dipotassium)
The enzymatic reaction of alkaline phosphatase with BCIP can be adapted for the quantitative measurement of enzyme activity. The rate of the formation of the colored precipitate, under conditions where the substrate is not limiting, is directly proportional to the concentration of the enzyme. This relationship allows for the application of Michaelis-Menten kinetics to analyze the enzymatic assay. wikipedia.orglibretexts.orglibretexts.org
The fundamental equation for Michaelis-Menten kinetics is:
V = (Vmax[S]) / (Km + [S])
Where:
V is the initial reaction velocity.
Vmax is the maximum reaction velocity.
[S] is the substrate concentration (BCIP).
Km is the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vmax.
For quantitative analysis, the formation of the colored product from the BCIP/NBT reaction is monitored over time using a spectrophotometer or microplate reader, with the absorbance typically measured at a wavelength between 560 and 620 nm. By measuring the initial reaction rates at varying concentrations of BCIP, kinetic parameters such as Vmax and Km can be determined through graphical methods like the Lineweaver-Burk plot or non-linear regression analysis. These kinetic constants provide valuable information about the enzyme's catalytic efficiency and its affinity for the BCIP substrate.
| Parameter | Description | Typical Application in BCIP Assays |
| Vmax | The maximum rate of the enzymatic reaction when the enzyme is saturated with BCIP. | Reflects the catalytic turnover rate of alkaline phosphatase. |
| Km | The concentration of BCIP at which the reaction rate is half of Vmax. | Indicates the affinity of alkaline phosphatase for the BCIP substrate; a lower Km signifies higher affinity. |
| Reaction Rate | The change in absorbance of the formazan product over time. | Used to determine the initial velocity for kinetic calculations. |
This interactive data table provides a summary of the key kinetic parameters in the context of BCIP enzymatic assays.
It is crucial to control experimental conditions such as pH, temperature, and buffer composition, as these can significantly impact the enzyme's kinetic properties and the accuracy of the quantitative analysis.
Kinetic Parameters and Influencing Factors
The enzymatic hydrolysis of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) by alkaline phosphatase (AP) is a cornerstone of numerous biochemical detection methods. While detailed Michaelis-Menten kinetics (K_m and V_max) for BCIP are not as extensively documented as for soluble substrates like p-nitrophenyl phosphate (pNPP)—primarily due to the precipitating nature of the final product when combined with Nitro Blue Tetrazolium (NBT)—the reaction rate is known to be significantly influenced by several key factors. The enzymatic activity of alkaline phosphatase, and thus the rate of BCIP hydrolysis, is critically dependent on environmental conditions such as pH, temperature, and the presence of specific metal ions.
pH: Alkaline phosphatase, as its name implies, functions optimally under alkaline conditions. The precise pH optimum can vary depending on the specific isozyme, substrate concentration, and buffer system used, but it generally falls within the range of pH 8.0 to 10.0. sigmaaldrich.comresearchgate.net For the BCIP/NBT substrate system, the reaction is typically carried out in buffers with a pH between 9.0 and 9.5 to ensure maximal enzyme activity. rockland.compromega.com The color of the final precipitate can also vary with pH. rockland.comabcam.com
Temperature: The rate of the enzymatic reaction increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Most assays involving alkaline phosphatase are conducted at room temperature or 37°C. researchgate.netnovusbio.com For instance, studies with Bordetella bronchiseptica isolates showed peak alkaline phosphatase activity at 37°C. researchgate.net
Cofactors and Ions: Alkaline phosphatase is a metalloenzyme that requires divalent cations for its catalytic activity. Specifically, it requires two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion per monomer for full catalytic function. nih.gov Zinc ions are directly involved in the catalytic mechanism, while magnesium ions contribute to the structural integrity and maximal activity of the enzyme. Assays using BCIP are therefore performed in buffers supplemented with ions like MgCl₂. promega.com
The following table summarizes the key factors that influence the rate of the BCIP-alkaline phosphatase reaction.
| Influencing Factor | General Effect on Alkaline Phosphatase Activity | Typical Condition for BCIP Assays |
|---|---|---|
| pH | Enzyme activity is highly dependent on pH, with optimal function in the alkaline range. Activity decreases significantly at neutral or acidic pH. | pH 9.0 - 9.5 rockland.compromega.com |
| Temperature | Reaction rate increases with temperature up to an optimum (commonly 37°C), followed by a sharp decrease due to thermal denaturation. | Room Temperature to 37°C researchgate.netnovusbio.com |
| Metal Ion Cofactors (Zn²⁺, Mg²⁺) | Essential for catalytic activity and structural stability. Lack of these ions results in a non-functional enzyme. | Buffers supplemented with Mg²⁺ (e.g., 1mM MgCl₂) promega.com |
Substrate Specificity of BCIP (Dipotassium) for Alkaline Phosphatase Isozymes
Alkaline phosphatase exists in multiple forms, known as isozymes, which are encoded by different genes and exhibit tissue-specific expression patterns. The primary human AP isozymes are classified as intestinal (IALP), placental (PLAP), germ cell (GCAP), and tissue non-specific (TNAP), which is found in the liver, bone, and kidney. nih.govnih.gov These isozymes, while catalyzing the same general reaction, display differences in their biochemical and physical properties, including heat stability and their response to specific inhibitors.
BCIP serves as a broad-spectrum substrate, meaning it is hydrolyzed by all major alkaline phosphatase isozymes. However, the specificity of the enzymatic reaction in a research or diagnostic context is often determined not by comparing the absolute rates of BCIP hydrolysis between isozymes, but by exploiting their differential sensitivity to specific chemical inhibitors. This method allows for the functional identification and quantification of different isozymes present in a sample.
Key inhibitors used to differentiate AP isozymes include:
L-Phenylalanine: This amino acid is a potent, uncompetitive inhibitor of intestinal and placental alkaline phosphatases. It has a much weaker effect on the tissue non-specific (liver/bone/kidney) isozymes. nih.govmiami.edu
Urea (B33335): High concentrations of urea are used to selectively inhibit the bone-specific isoform of TNAP. nih.govmiami.edu
Levamisole (L-homoarginine): This compound is a strong, uncompetitive inhibitor of both liver and bone TNAP isozymes but has a significantly lesser effect on intestinal and placental isozymes. It is commonly used in assays to block background from endogenous TNAP.
The distinct inhibition profiles of the major human alkaline phosphatase isozymes are summarized in the table below. This differential inhibition is a critical tool for assessing isozyme activity when using a universal substrate like BCIP.
| Isozyme | Tissue of Origin | Inhibition by L-Phenylalanine | Inhibition by Urea | Inhibition by Levamisole |
|---|---|---|---|---|
| Intestinal AP (IALP) | Intestine | Strong Inhibition | Resistant | Resistant |
| Placental AP (PLAP) | Placenta | Strong Inhibition | Resistant | Resistant |
| Tissue Non-Specific AP (TNAP) - Bone Isoform | Bone (Osteoblasts) | Weak Inhibition | Strong Inhibition | Strong Inhibition |
| Tissue Non-Specific AP (TNAP) - Liver Isoform | Liver | Weak Inhibition | Weak Inhibition | Strong Inhibition |
Applications of Bcip Dipotassium in Advanced Molecular and Cellular Biology Research
Immunodetection Methodologies
BCIP/NBT serves as a critical chromogenic substrate in numerous immunodetection methods, leveraging the enzymatic activity of alkaline phosphatase conjugated to antibodies or nucleic acid probes. The reaction catalyzed by AP dephosphorylates BCIP, producing an indolyl intermediate that dimerizes and, in the presence of NBT, forms a dark blue to purple formazan (B1609692) precipitate at the site of enzyme activity. This precipitate is insoluble, stable, and visually detectable, allowing for precise localization of the target.
Blotting Techniques (Western, Southern, Northern)
BCIP/NBT is extensively employed in blotting techniques to detect specific proteins, DNA, or RNA molecules immobilized on membranes.
Western Blotting: In Western blotting, BCIP/NBT is used to visualize protein bands after incubation with AP-conjugated secondary antibodies that recognize the primary antibody bound to the target protein. The substrate produces sharp, distinct purple bands on nitrocellulose or PVDF membranes, offering high sensitivity and minimal background staining thermofisher.combiocompare.comseracare.comrockland.comsigmaaldrich.comsigmaaldrich.comseracare.comantibodiesinc.comnovusbio.comleinco.comkementec.combiotrend.comneofroxx.comsigmaaldrich.comsurmodics.comthomassci.comgenaxxon.combiocompare.comscientificlabs.co.ukthermofisher.comrevvity.com. The precipitate is permanent and resists fading when protected from light seracare.comsigmaaldrich.comkementec.combiotrend.com.
Southern Blotting: For Southern blotting, BCIP/NBT is used to detect specific DNA sequences. After hybridization with AP-labeled DNA probes, the BCIP/NBT substrate reveals the location of the hybridized probes as purple bands on the membrane neofroxx.comsigmaaldrich.comthomassci.comgenaxxon.comscientificlabs.co.ukbiofargo.com.
Northern Blotting: Similarly, in Northern blotting, BCIP/NBT is applied to detect specific RNA molecules hybridized with AP-labeled probes, yielding purple signals indicative of the target RNA neofroxx.comsigmaaldrich.comthomassci.comgenaxxon.comscientificlabs.co.ukbiofargo.com.
Data Table 1: BCIP/NBT Substrate Performance in Blotting Techniques
| Technique | Target Molecule | Detection Enzyme Conjugate | Precipitate Color | Membrane Compatibility | Key Advantages | References |
| Western Blotting | Proteins | Alkaline Phosphatase (AP) | Dark Blue/Purple | Nitrocellulose, PVDF | High sensitivity, sharp bands, permanent signal, low background | thermofisher.combiocompare.comseracare.comrockland.comsigmaaldrich.comsigmaaldrich.comseracare.comantibodiesinc.comnovusbio.comleinco.comkementec.combiotrend.comneofroxx.comsigmaaldrich.comsurmodics.comthomassci.comgenaxxon.combiocompare.comscientificlabs.co.ukthermofisher.comrevvity.com |
| Southern Blotting | DNA | Alkaline Phosphatase (AP) | Dark Blue/Purple | Nitrocellulose, Nylon | Sensitive detection of specific DNA sequences, permanent signal | neofroxx.comsigmaaldrich.comthomassci.comgenaxxon.comscientificlabs.co.ukbiofargo.com |
| Northern Blotting | RNA | Alkaline Phosphatase (AP) | Dark Blue/Purple | Nitrocellulose, Nylon | Sensitive detection of specific RNA sequences, permanent signal | neofroxx.comsigmaaldrich.comthomassci.comgenaxxon.comscientificlabs.co.ukbiofargo.com |
Histochemical and In Situ Hybridization Analyses
BCIP/NBT is a preferred substrate for histochemical staining and in situ hybridization (ISH) due to its ability to produce a stable, insoluble precipitate directly within tissue sections or cells.
Histochemistry: In histochemical applications, BCIP/NBT is used to visualize the localization of alkaline phosphatase activity in tissue samples. The enzyme activity, often present in specific cell types or structures, catalyzes the formation of the blue-purple precipitate, enabling detailed morphological analysis biocompare.comrockland.comsigmaaldrich.comnovusbio.comneofroxx.comsigmaaldrich.combiocompare.comscientificlabs.co.ukbiofargo.comrevvity.commpbio.com. The precipitate's intensity can be influenced by target mRNA abundance and probe labeling sigmaaldrich.com.
In Situ Hybridization (ISH): For ISH, BCIP/NBT is crucial for detecting the spatial distribution of specific DNA or RNA sequences within cells and tissues. AP-conjugated antibodies or nucleic acid probes are used, and the BCIP/NBT substrate visualizes the hybridization sites with a distinct blue-purple signal biocompare.comrockland.comseracare.comnovusbio.comneofroxx.comsigmaaldrich.comthomassci.comgenaxxon.comscientificlabs.co.ukbiofargo.comrevvity.combiotium.comserva.denih.govtandfonline.comnih.gov. This technique allows for the precise mapping of gene expression patterns at the cellular level nih.govtandfonline.com.
Enzyme-Linked Immunosorbent Assay (ELISA) Applications
While BCIP/NBT is widely recognized for blotting and ISH, its application in ELISA, particularly in multiwell plate formats, is noted, although some sources suggest it is not recommended for multiwell ELISA procedures due to potential solubility or reading issues compared to other substrates sigmaaldrich.com. However, it is listed as an application for ELISA by several manufacturers, where it generates a colorimetric signal indicating the presence of the target analyte biocompare.commpbio.comclinisciences.commabtech.com.
Colony and Plaque Hybridization
BCIP/NBT is also utilized in colony and plaque hybridization screening assays. In these methods, AP-conjugated probes are used to identify bacterial colonies or phage plaques containing specific DNA sequences. The BCIP/NBT substrate allows for the direct visualization of positive signals as colored spots on the filter membranes, facilitating the selection of desired clones seracare.comthomassci.com.
Detection of Gene Expression and Protein-Protein Interactions
BCIP/NBT plays a role in assays designed to monitor gene expression and, indirectly, protein-protein interactions.
Gene Expression: In conjunction with reporter gene systems (e.g., where alkaline phosphatase is the reporter enzyme), BCIP/NBT can be used to visualize and quantify gene expression levels. The intensity of the colored precipitate correlates with the level of reporter gene activity, providing insights into transcriptional regulation thermofisher.comCurrent time information in IN..
Protein-Protein Interactions: While not a direct method for detecting protein-protein interactions, BCIP/NBT can be employed in assays that indirectly report on these interactions. For example, in systems where protein binding leads to the activation of an AP reporter, BCIP/NBT can visualize this activity, thus inferring the interaction. Some literature also suggests its use in biomedical studies for investigating proteins involved in metabolic pathways and protein-protein interactions biotrend.com.
Advanced Microscopy and Imaging Integration
The BCIP/NBT precipitate, while traditionally viewed under bright-field microscopy, has been integrated with advanced imaging techniques for enhanced resolution and analysis.
Confocal Microscopy: Research has demonstrated the efficient visualization of NBT/BCIP precipitate using confocal reflection microscopy for whole-mount in situ hybridization (WMISH) samples. This approach allows for high-resolution, three-dimensional imaging of gene expression patterns, surpassing the capabilities of traditional bright-field microscopy nih.govtandfonline.comnih.gov. The NBT diformazan component of the stain exhibits near-infrared (NIR) fluorescence, which is photostable and well-separated from excitation wavelengths, enabling high cellular resolution imaging researchgate.net. This integration facilitates detailed cellular resolution expression profiling in various model organisms nih.govtandfonline.com.
Theoretical and Computational Chemistry Research on Bcip Dipotassium
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of BCIP (dipotassium), especially concerning its enzymatic dephosphorylation. These computational studies aim to understand the intricate steps involved in the hydrolysis of the phosphate (B84403) ester bond and the subsequent formation of the colored indolyl product. Researchers have investigated potential reaction pathways, transition states, and energy barriers associated with these transformations. For instance, studies on similar phosphate monoesters have utilized DFT to model the interaction of water molecules or enzyme active site residues with the phosphate group, predicting the most energetically favorable routes for cleavage nih.govresearchgate.net. While specific DFT calculations detailing the precise reaction pathway for BCIP (dipotassium) are not extensively published in the provided search snippets, the general methodologies applied to analogous substrates highlight the importance of these calculations in understanding enzyme catalysis and reaction kinetics nih.govresearchgate.net. These studies often focus on the role of metal ions (like Mg²⁺ and Zn²⁺) in the active site of enzymes like alkaline phosphatase, which are known to coordinate with the phosphate group and facilitate hydrolysis nih.gov.
Molecular Dynamics Simulations of Enzyme-Substrate Complexes
Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic interactions between BCIP (dipotassium) and its target enzymes, such as alkaline phosphatase (ALP). These simulations allow researchers to model the binding stability, conformational changes of both the enzyme and substrate, and the precise orientation of BCIP within the enzyme's active site over time nih.govresearchgate.netresearchgate.net. By simulating the system at an atomic level, MD can provide insights into the molecular recognition events that occur during catalysis. For example, studies involving other enzyme-substrate complexes have used MD to analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and identify key residues involved in binding nih.govresearchgate.net. While direct MD simulations specifically detailing BCIP (dipotassium) with ALP are not explicitly detailed in the search results, the general application of MD in understanding enzyme-substrate interactions, including studies on alkaline phosphatase and other enzymes, demonstrates its utility in this field nih.govresearchgate.netresearchgate.net. These simulations can reveal how BCIP docks into the active site and how its structure might change upon binding, influencing its catalytic turnover nih.govresearchgate.net.
In Silico Prediction of Chromophore Properties
Following the enzymatic dephosphorylation of BCIP, the resulting 5-bromo-4-chloro-3-indoxyl dimerizes and oxidizes to form a colored indigo-type precipitate, commonly referred to as the BCIP chromophore. In silico methods are employed to predict and characterize the optical properties of this chromophore, such as its absorption and emission spectra, which dictate its color. Computational chemistry techniques, including time-dependent DFT (TD-DFT), are often used to calculate these properties by modeling the electronic structure of the molecule researchgate.netscience.govscience.gov. These predictions help in understanding why the chromophore absorbs light in specific regions of the visible spectrum, leading to its characteristic blue-violet color. While specific computational studies on the predicted spectra of the BCIP-derived chromophore are not explicitly detailed in the provided snippets, the general approach of using computational methods to predict the spectroscopic properties of colored organic molecules is well-established in the field science.govscience.gov. Such predictions are crucial for understanding the colorimetric detection mechanism and optimizing assay sensitivity.
Future Directions and Emerging Research Avenues
Innovations in BCIP (Dipotassium) Formulation for Enhanced Performance
While BCIP (dipotassium) is valued for its stability in solution biosynth.com, future research endeavors are likely to focus on optimizing its formulation to further enhance performance across a broader spectrum of applications. Innovations may include the development of novel salt forms or chemical modifications that improve solubility in diverse biological matrices or assay buffers, thereby increasing its utility in complex sample environments. Furthermore, research could explore the creation of stabilized liquid formulations that offer extended shelf-life and simplified handling, reducing preparation time and potential for degradation. Optimizing reaction kinetics through formulation adjustments could lead to faster signal generation or increased signal intensity, improving assay sensitivity and throughput. The goal would be to create BCIP (dipotassium) formulations that are more robust, easier to use, and provide superior detection capabilities under varying experimental conditions.
Integration with High-Throughput Biosensing Technologies
The inherent chromogenic nature of BCIP (dipotassium) makes it a suitable candidate for integration into high-throughput biosensing platforms, which are critical for modern diagnostics and drug discovery. While its current application in blotting techniques provides a foundation for visual detection, future research will likely focus on its incorporation into miniaturized and automated systems. This includes adapting BCIP-based detection for microfluidic devices and lab-on-a-chip technologies, where precise control over reagent delivery and reaction conditions is paramount. Such integration could enable rapid, low-volume assays for screening large compound libraries or detecting multiple analytes simultaneously in a multiplexed format. The development of BCIP-compatible sensor surfaces and detection systems capable of high-resolution imaging or spectral analysis will be key to realizing its potential in these advanced biosensing applications.
Methodological Advancements for Quantitative Analysis of Insoluble Reaction Products
A common characteristic of BCIP-based detection is the formation of an insoluble blue precipitate. Current quantitative analysis often relies on densitometry of stained membranes, as seen in slot blot assays where BCIP (dipotassium) is used in conjunction with nitro blue tetrazolium (NBT) chloride nih.govnih.govresearchgate.netnih.govoncotarget.comnih.govuky.edu. Future research is expected to focus on developing more direct and precise quantitative methodologies. This could involve the design of methods to solubilize the BCIP-generated precipitate in situ for subsequent spectrophotometric or fluorometric analysis, thereby enabling continuous or real-time monitoring of enzymatic activity. Alternatively, advancements in imaging technologies and data analysis algorithms may allow for more accurate quantification of the precipitate directly on assay surfaces, moving beyond traditional densitometry to more sophisticated signal processing. Such methodological improvements would elevate BCIP-based assays from semi-quantitative to highly precise quantitative measurements.
Expanding Enzymatic Compatibility and Substrate Range
BCIP (dipotassium) is predominantly recognized as a substrate for alkaline phosphatase. However, emerging research may explore the design of BCIP analogs or derivatives that can serve as chromogenic substrates for other classes of enzymes, particularly other phosphatases with different substrate specificities or enzymes that cleave phosphate (B84403) esters. By chemically modifying the indolyl or phosphate moieties of BCIP, researchers could potentially create a new suite of chromogenic substrates. This expansion would significantly broaden the applicability of BCIP-like detection systems across a wider array of biochemical assays and diagnostic tests. Furthermore, developing BCIP-based reporters for enzyme activities beyond phosphatases could open novel avenues for visualizing and quantifying a diverse range of biological processes.
| Property/Component | Description | Source/Reference |
| Chemical Name | 5-Bromo-4-chloro-3-indolyl phosphate dipotassium (B57713) | biosynth.com |
| CAS Number | 102185-49-9 | biosynth.com |
| Molecular Formula | C₈H₄BrClK₂NO₄P | biosynth.com |
| Molecular Weight | 402.65 g/mol | biosynth.com |
| Primary Enzyme | Alkaline Phosphatase (AP) | biosynth.com |
| Reaction Product | Blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) | biosynth.com |
| Typical Detection | Visualized directly or with NBT chloride; quantified via densitometry on membranes nih.govnih.govresearchgate.netnih.govoncotarget.comnih.govuky.edu | nih.govnih.govresearchgate.netnih.govoncotarget.comnih.govuky.edu |
| Stability | Exhibits long-term stability in solution | biosynth.com |
| Solubility Considerations | Different salt forms (e.g., dipotassium vs. p-toluidine) can influence solubility targetmol.com | targetmol.com |
Compound Name List:
BCIP (dipotassium)
5-Bromo-4-chloro-3-indolyl phosphate dipotassium
Nitro Blue Tetrazolium (NBT) chloride
Alkaline Phosphatase (AP)
Q & A
Q. How does BCIP (dipotassium) function as a chromogenic substrate for alkaline phosphatase (ALP) in molecular biology assays?
BCIP (dipotassium) is hydrolyzed by ALP to produce an indoxyl derivative, which reacts with nitro blue tetrazolium (NBT) to form an insoluble purple precipitate (NBT diformazan). This reaction enables sensitive detection of ALP-conjugated probes in techniques like Western blotting, in situ hybridization, and immunohistochemistry . Key factors include maintaining optimal pH (8.0–9.5) and avoiding endogenous phosphatases by using inhibitors like levamisole .
Q. What are the critical steps for preparing and storing BCIP/NBT working solutions to ensure assay reproducibility?
- Prepare BCIP (dipotassium) stock solution at 50 mg/mL in ultrapure water or dimethylformamide (DMF), depending on the salt form. NBT is typically dissolved in 70% DMF at 10 mg/mL .
- Combine BCIP and NBT in a molar ratio of 1:1.25 (e.g., 0.48 mM BCIP and 0.6 mM NBT) in a reaction buffer (e.g., Tris-HCl, pH 9.5).
- Store aliquots at −20°C in the dark to prevent photodegradation. Thawed aliquots should be discarded after use to avoid variability .
Q. How can researchers troubleshoot non-specific background staining in BCIP/NBT-based assays?
- Pre-blocking: Use 5% bovine serum albumin (BSA) or non-fat milk to reduce non-specific binding.
- Endogenous phosphatase inhibition: Add 2 mM levamisole to the reaction buffer.
- Optimize incubation time: Overdevelopment increases background; monitor color development under a microscope and stop the reaction by rinsing with deionized water .
Advanced Research Questions
Q. What experimental strategies can enhance the sensitivity of BCIP/NBT-based detection in low-abundance target scenarios?
- Signal amplification: Use secondary antibodies conjugated with multiple ALP molecules or employ tyramide signal amplification (TSA) systems.
- Substrate optimization: Titrate BCIP/NBT concentrations (e.g., 0.3–0.6 mM NBT with 0.2–0.5 mM BCIP) to balance sensitivity and background .
- Enhanced imaging: Utilize chemiluminescent substrates (e.g., CDP-Star) for quantitative analysis or combine with fluorescence for multiplexing .
Q. How should researchers address contradictions in BCIP/NBT reaction kinetics across replicate experiments?
- Standardize environmental factors: Control temperature (20–25°C) and humidity to minimize evaporation-induced variability.
- Statistical validation: Perform triplicate experiments and apply ANOVA to assess inter-experimental variability.
- Calibration controls: Include internal standards (e.g., ALP-conjugated BSA) to normalize signal intensity across runs .
Q. What methodologies are recommended for comparing BCIP (dipotassium) with alternative substrates (e.g., PNPP or Fast Red) in quantitative assays?
- Dynamic range assessment: Generate dilution series of ALP-conjugated targets and compare signal-to-noise ratios.
- Limit of detection (LOD): Calculate LOD using the formula .
- Cost-benefit analysis: Evaluate substrate stability, development time, and compatibility with downstream applications (e.g., membrane stripping for reprobing) .
Q. How can computational modeling improve the design of BCIP/NBT-based experiments?
- Kinetic simulations: Use tools like COPASI to model ALP-BCIP/NBT reaction rates and optimize substrate concentrations.
- Image analysis algorithms: Apply machine learning (e.g., convolutional neural networks) to quantify staining intensity and reduce observer bias .
Methodological Considerations for Data Analysis
- Quantification: Use densitometry software (e.g., ImageJ) with background subtraction. Normalize signals to housekeeping proteins or internal controls .
- Error reporting: Calculate and report relative standard deviation (RSD) for replicates. Use error propagation methods when combining data from multiple assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
